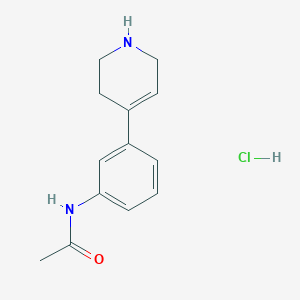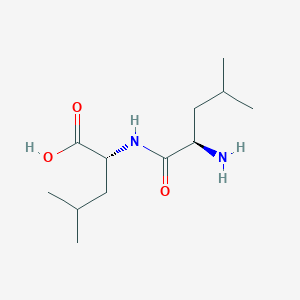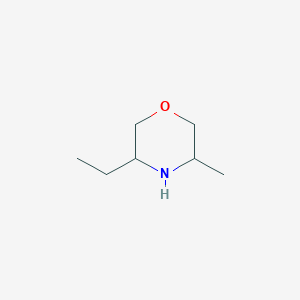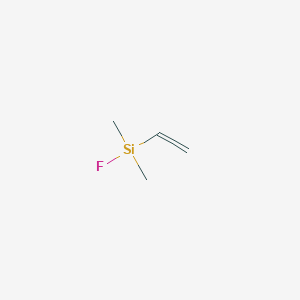
N-(3-(1,2,3,6-四氢吡啶-4-基)苯基)乙酰胺盐酸盐
描述
N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride, also known as TPCA-1, is a small molecule inhibitor of nuclear factor-kappaB (NF-κB) activation. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses, as well as in the development of cancer and other diseases. TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and viral infections.
科学研究应用
药理和毒理学研究
神经毒性和帕金森病:研究已经探讨了类似化合物的毒性作用及其在帕金森病等疾病中的影响。例如,乙醛(与四氢吡啶结构类别相关的化合物)与帕金森病之间的关系,重点是 CYP450 2E1 同工酶的作用,突出了了解此类化合物的代谢和毒理途径的重要性。这对于确定潜在的神经保护策略或了解神经退行性疾病的发病机制至关重要 (Vaglini 等人,2013 年)。
镇痛和解热药的代谢:该化合物与广泛使用的镇痛和解热药扑热息痛的代谢相关,这是另一个感兴趣的领域。对扑热息痛代谢和相关遗传差异的研究提供了对类似化合物如何在体内处理及其对治疗效果和毒性的影响的见解。这项研究对于优化药物剂量和最大程度地减少不良反应至关重要 (Zhao 和 Pickering,2011 年)。
环境影响和降解
- 环境中的存在和降解:扑热息痛和类似化合物在环境中(特别是水源)的存在及其降解途径是人们关注的重要问题。对扑热息痛的环境影响、去除策略和转化途径的研究突出了药物污染物的更广泛影响。了解此类化合物如何降解及其潜在的环境毒性对于制定有效的废物管理和水处理策略至关重要 (Vo 等人,2019 年)。
合成化学应用
- 合成有机化学:该化合物的结构和反应性在合成有机化学中引起兴趣,特别是在开发具有潜在治疗应用的新合成方法或化合物方面。该领域的研究旨在探索此类化合物的合成路线和化学性质,为新药开发和了解化学反应性奠定基础 (近藤和村上,2001 年)。
作用机制
Target of Action
It is structurally similar to mptp , a neurotoxin that targets dopaminergic neurons .
Mode of Action
Given its structural similarity to mptp , it might also interact with dopaminergic neurons. MPTP is known to block mitochondrial complex I, leading to mitochondrial dysfunction .
Biochemical Pathways
Mptp, a structurally similar compound, is known to cause oxidative stress by producing free radicals in the body . This suggests that N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride might also affect similar biochemical pathways.
Pharmacokinetics
Mptp can be metabolized into mpp+ , suggesting that this compound might also have similar metabolic pathways.
Result of Action
Mptp is known to cause inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to dopaminergic neuronal damage in the striatum and substantia nigra . This suggests that N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride might have similar effects.
属性
IUPAC Name |
N-[3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c1-10(16)15-13-4-2-3-12(9-13)11-5-7-14-8-6-11;/h2-5,9,14H,6-8H2,1H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPBRKKVMCDMCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CCNCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(2-Fluoro-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3133289.png)



![(2R,2'R,5S,5'R,6'S,8a'S)-5-(2-hydroxyethyl)-5,5'-bis(hydroxymethyl)-2',5',8a'-trimethyldecahydro-2'H,3H-spiro[furan-2,1'-naphthalen]-6'-ol](/img/structure/B3133308.png)







